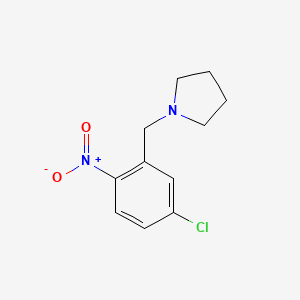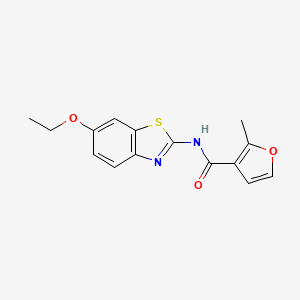![molecular formula C20H23BrN2O4 B5881628 N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)
N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide, commonly known as BRD0705, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound belongs to the class of small molecules known as chemical probes, which are used to investigate the function of biological targets in cells and organisms.
Mecanismo De Acción
BRD0705 binds to the acetyl-lysine binding pocket of BET proteins, preventing their interaction with acetylated histones and other transcriptional regulators. This leads to the downregulation of the expression of genes involved in cancer and inflammation, resulting in therapeutic effects.
Biochemical and physiological effects:
BRD0705 has been shown to have potent anti-inflammatory and anti-cancer effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors, both in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BRD0705 is its high selectivity for BET proteins, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, its potency is relatively low compared to other BET inhibitors, which may limit its use in certain applications. In addition, its pharmacokinetic properties have not been fully characterized, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the development of BRD0705 and other BET inhibitors. One direction is to improve the potency and pharmacokinetic properties of these compounds, to increase their efficacy and reduce their toxicity. Another direction is to investigate the role of BET proteins in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of new chemical probes targeting other epigenetic regulators, such as histone methyltransferases and demethylases, may provide new insights into the regulation of gene expression and the development of new therapies for various diseases.
Métodos De Síntesis
BRD0705 can be synthesized using a two-step process involving the reaction of 4-methoxybenzenecarboximidamide with 2-bromo-4-tert-butylphenol in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
BRD0705 has been used as a chemical probe to investigate the function of bromodomain-containing proteins, which are involved in epigenetic regulation of gene expression. Specifically, BRD0705 has been shown to selectively inhibit the activity of the bromodomain and extraterminal (BET) family of proteins, which play a critical role in the transcriptional regulation of genes involved in cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4/c1-20(2,3)14-7-10-17(16(21)11-14)26-12-18(24)27-23-19(22)13-5-8-15(25-4)9-6-13/h5-11H,12H2,1-4H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAVWMHISPUQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-tert-butylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)
![N-(4-{[bis(cyanomethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5881573.png)

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)
![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)


![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)
![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)

